Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of two ester groups at positions 4 and 5, along with a methyl group at position 2, makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Diethyl oxazole-4,5-dicarboxylate: Similar structure but lacks the methyl group at position 2.
Dimethyl oxazole-4,5-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups at the ester positions.
2-Ethyl-4,5-dimethyl-1,3-oxazole: Similar structure but with an ethyl group at position 2 and methyl groups at positions 4 and 5.
Uniqueness: Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate is unique due to the presence of both ethyl ester groups and a methyl group at position 2. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUNSASFFDEEIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283212 | |
Record name | Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61151-88-0 | |
Record name | NSC30481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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